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Compound of Interest

Compound Name: 2-Chloro-5-fluoro-4-methylpyridine

Cat. No.: B3024695 Get Quote

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and

agrochemical development, the strategic placement of halogen atoms on heterocyclic scaffolds

is a cornerstone of molecular design. 2-Chloro-5-fluoro-4-methylpyridine, a substituted

picoline, represents a highly valuable building block whose utility is fundamentally governed by

its physical properties. The presence of chlorine, fluorine, and a methyl group on the pyridine

ring creates a unique electronic and steric environment. The chlorine at the 2-position provides

a reactive site for nucleophilic substitution, the fluorine at the 5-position modulates the

electronic properties (pKa) and can enhance metabolic stability and binding affinity in drug

candidates, and the methyl group at the 4-position offers a point for further functionalization or

steric control.

This guide provides an in-depth analysis of the core physical properties of 2-Chloro-5-fluoro-
4-methylpyridine. For researchers, understanding these characteristics—from boiling point

and solubility to spectroscopic signatures—is not merely academic. It is critical for designing

reaction conditions, developing purification strategies, ensuring safe handling, and ultimately,

predicting the behavior of this intermediate in complex synthetic pathways. This document

moves beyond a simple datasheet, offering insights into the experimental determination of

these properties and their implications for practical application.

Part 1: Core Physicochemical and Molecular
Properties
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The fundamental identity and physical nature of a compound are encapsulated by its core

properties. For 2-Chloro-5-fluoro-4-methylpyridine, these data points are the foundation for

all handling, reaction, and purification protocols. The primary CAS number for this compound is

881891-83-4, which is consistently referenced in major chemical databases and by suppliers[1]

[2][3].

Property Value Source(s)

IUPAC Name
2-chloro-5-fluoro-4-

methylpyridine
[1][4]

Synonyms 2-Chloro-5-fluoro-4-picoline [4]

CAS Number 881891-83-4 [1][2][3]

Molecular Formula C₆H₅ClFN [1][4]

Molecular Weight 145.56 g/mol [1][4]

Appearance Colorless to light yellow liquid Inferred from supplier data

Density 1.264 g/cm³ [5][6]

Predicted pKa -1.40 ± 0.10 [5]

Part 2: Thermal Characteristics
The thermal stability and phase transition behavior of a chemical are critical parameters for its

safe storage and use in chemical synthesis, especially when heating is required.

Boiling Point
The boiling point of 183 °C indicates relatively low volatility, which simplifies handling at

ambient temperatures by reducing inhalation exposure risk[5][6]. This boiling point is suitable

for reactions conducted at elevated temperatures without requiring high-pressure apparatus.

Flash Point
The flash point is reported as 64 °C[5][6]. This classifies the compound as a combustible liquid.

While not highly flammable, it necessitates that storage and handling procedures avoid ignition
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sources, particularly when the substance is heated above its flash point.

Field Protocol: Experimental Determination of Boiling
Point
The accurate determination of a boiling point for a pyridine derivative is essential for validating

purity and planning distillation-based purifications.

Causality Behind Experimental Choices:

Method: Simple distillation is chosen for its directness in measuring the liquid-vapor

equilibrium temperature.

Apparatus: A microscale or short-path distillation apparatus is preferred to minimize loss of

material and reduce hold-up volume.

Pressure Monitoring: Accurate pressure measurement is crucial as the boiling point is

pressure-dependent. The data must be corrected to standard pressure (760 mmHg) if the

determination is done at a different atmospheric pressure.

Step-by-Step Methodology:

Apparatus Setup: Assemble a micro-distillation apparatus consisting of a small round-bottom

flask (5-10 mL), a distillation head with a thermometer port, a condenser, and a receiving

flask. Ensure all glass joints are properly sealed.

Sample Addition: Place 2-3 mL of 2-Chloro-5-fluoro-4-methylpyridine and a magnetic stir

bar or a few boiling chips into the distillation flask to ensure smooth boiling.

Thermometer Placement: Position the thermometer so that the top of the bulb is level with

the bottom of the side-arm leading to the condenser. This ensures the temperature of the

vapor in equilibrium with the liquid is measured.

Heating: Gently heat the flask using a heating mantle or oil bath. Stir the liquid if using a stir

bar.
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Data Collection: Record the temperature when the first drop of distillate condenses and falls

into the receiving flask. Continue to observe the temperature as distillation proceeds. A

stable temperature plateau (±0.5 °C) during the collection of the bulk of the distillate is

recorded as the boiling point.

Pressure Correction (if necessary): If the atmospheric pressure is not 760 mmHg, use the

Clausius-Clapeyron relation or a standard nomograph to correct the observed boiling point to

standard pressure.

Part 3: Solubility Profile
The solubility of a reagent dictates the choice of reaction solvents, extraction procedures, and

crystallization techniques. As a substituted pyridine, 2-Chloro-5-fluoro-4-methylpyridine
exhibits solubility characteristics typical of a moderately polar organic molecule. It is reported to

be poorly soluble in water but soluble in many common organic solvents such as ethanol and

acetone.

Field Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to characterizing the solubility of the title

compound in a range of common laboratory solvents.

Causality Behind Experimental Choices:

Solvent Selection: A panel of solvents with varying polarities (water, ether, 5% HCl, 5%

NaOH) is used to probe the compound's polarity and the presence of acidic or basic

functional groups, following the "like dissolves like" principle[7].

Concentration: A standard concentration (e.g., ~33 mg/mL) is used to ensure consistent and

comparable results across different solvents[8].

Step-by-Step Methodology:

Preparation: Label five small, dry test tubes for the following solvents: Water, 5% aq. HCl,

5% aq. NaOH, Diethyl Ether, and Ethanol.
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Sample Dispensing: To each test tube, add approximately 50 mg of 2-Chloro-5-fluoro-4-
methylpyridine (approximated as 2 drops from a pipette).

Solvent Addition: Add 1.5 mL of the respective solvent to each test tube.

Mixing: Vigorously shake each tube for 30-60 seconds to ensure thorough mixing[7][8].

Observation: Allow the tubes to stand and observe. Classify the solubility as:

Soluble: A clear, homogeneous solution forms.

Partially Soluble: A significant portion of the compound dissolves, but some remains

undissolved.

Insoluble: The compound does not visibly dissolve, and two distinct phases remain.

Interpretation:

Insolubility in water confirms its predominantly organic, non-ionic character.

Solubility in 5% HCl would indicate that the pyridine nitrogen is sufficiently basic to be

protonated, forming a water-soluble hydrochloride salt. This is expected.

Insolubility in 5% NaOH confirms the absence of acidic protons (e.g., phenol or carboxylic

acid).

Solubility in ether and ethanol confirms its affinity for both non-polar and polar organic

solvents.

Part 4: Spectroscopic Profile and Analytical
Workflow
While publicly accessible experimental spectra for 2-Chloro-5-fluoro-4-methylpyridine are

limited, its structure allows for a robust prediction of its key spectroscopic features. This section

outlines the expected characteristics and the workflow for structural confirmation.
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Mass Spectrometry (MS) Infrared (IR) Spectroscopy Nuclear Magnetic Resonance (NMR)

Objective: Determine Molecular Weight
and Isotopic Pattern

Method: Electron Ionization (EI-MS)

Expected Result:
- M+ at m/z 145

- M+2 at m/z 147 (~3:1 ratio)
- Fragmentation Pattern

Structural Confirmation of
2-Chloro-5-fluoro-4-methylpyridine

Objective: Identify Functional Groups

Method: Neat Liquid Film (ATR)

Expected Peaks (cm⁻¹):
~3050-3100 (Aromatic C-H)
~2850-2950 (Methyl C-H)

~1550-1600 (C=C/C=N Ring)
~1200-1300 (C-F)
~700-800 (C-Cl)

Objective: Elucidate Carbon-Hydrogen Framework

¹H NMR ¹³C NMR

Expected Signals:
¹H: 2 aromatic H, 1 methyl H group

¹³C: 6 distinct C signals
- Key H-F and C-F couplings

Click to download full resolution via product page

Caption: Analytical workflow for the structural elucidation of 2-Chloro-5-fluoro-4-
methylpyridine.

Expected ¹H and ¹³C NMR Spectra
¹H NMR: Three distinct signals are expected.

A singlet for the methyl protons (-CH₃) around δ 2.2-2.5 ppm.

An aromatic proton signal for the hydrogen at C3. Due to coupling with the adjacent

fluorine (⁴JHF), this will likely appear as a doublet.

An aromatic proton signal for the hydrogen at C6. This will also show coupling to the

fluorine atom (³JHF), appearing as a doublet.

¹³C NMR: Six distinct signals are expected, one for each carbon atom.
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The carbon bearing the fluorine (C5) will show a large one-bond C-F coupling constant

(¹JCF ≈ 240-260 Hz).

The carbons adjacent to the fluorinated carbon (C4 and C6) will show smaller two-bond

couplings (²JCF).

The methyl carbon signal will appear upfield (around δ 15-20 ppm).

Expected Mass Spectrum (MS)
Upon electron ionization, the mass spectrum should prominently feature the molecular ion peak

(M⁺). A key diagnostic feature will be the isotopic pattern characteristic of a monochlorinated

compound.

Molecular Ion (M⁺): A peak at m/z = 145, corresponding to the molecule containing the ³⁵Cl

isotope.

M+2 Peak: A peak at m/z = 147, corresponding to the molecule containing the ³⁷Cl isotope.

The relative intensity of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive

signature for the presence of one chlorine atom.

Expected Infrared (IR) Spectrum
The IR spectrum provides confirmation of the functional groups present.

~3050-3100 cm⁻¹: Aromatic C-H stretching.

~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

~1550-1600 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

~1200-1300 cm⁻¹: C-F stretching vibration.

~700-800 cm⁻¹: C-Cl stretching vibration.

Part 5: Safety and Handling
Proper handling of any chemical intermediate is paramount. Based on globally harmonized

system (GHS) classifications, 2-Chloro-5-fluoro-4-methylpyridine presents specific hazards
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that must be managed with appropriate engineering controls and personal protective

equipment (PPE)[1].

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
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1. Preparation & Risk Assessment

2. Chemical Handling

3. Emergency Response

4. Waste Disposal

Review Safety Data Sheet (SDS)
Identify Hazards (H315, H319, H335)

Select Appropriate PPE:
- Nitrile Gloves

- Safety Goggles / Face Shield
- Lab Coat

Prepare Workstation:
- Chemical Fume Hood

- Spill Kit Accessible

Dispense liquid carefully
in fume hood to avoid
inhalation of vapors

Avoid skin and eye contact
Small Spill:

Absorb with inert material,
place in sealed container

Exposure:
Skin: Wash with soap/water

Eyes: Flush with water (15 min)

Collect waste in a labeled,
sealed hazardous waste container

Dispose according to
institutional and local regulations

Click to download full resolution via product page

Caption: A generalized safe handling workflow for 2-Chloro-5-fluoro-4-methylpyridine.
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Conclusion
2-Chloro-5-fluoro-4-methylpyridine is a strategically important synthetic intermediate whose

physical properties are well-defined for practical laboratory and industrial applications. Its liquid

state, moderate boiling point, and predictable solubility in organic solvents make it a versatile

reagent. While experimental spectroscopic data is not widely published, its structure allows for

a clear and confident prediction of its NMR, MS, and IR signatures, providing a reliable basis

for its identification and quality control. The defined safety hazards are manageable with

standard laboratory precautions, ensuring its effective and safe use in the synthesis of novel

molecules for the pharmaceutical and agrochemical industries.
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[https://www.benchchem.com/product/b3024695#physical-properties-of-2-chloro-5-fluoro-4-
methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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